molecular formula C18H18N4OS B2478485 N-[(benzylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide CAS No. 1022401-73-5

N-[(benzylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide

Cat. No.: B2478485
CAS No.: 1022401-73-5
M. Wt: 338.43
InChI Key: URPOBMRIFAVHMB-UHFFFAOYSA-N
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Description

N-[(benzylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives are known to interact with their targets and induce various biological changes

Biochemical Pathways

Indole derivatives, including 1-(2-(INDOL-3-YL)ACETYL)-4-BENZYLTHIOSEMICARBAZIDE, are likely involved in various biochemical pathways. Indole itself is an important heterocyclic system that provides the skeleton to many bioactive molecules . It is also known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely and are influenced by their chemical structure

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies. Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.

Preparation Methods

The synthesis of N-[(benzylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide typically involves the reaction of benzyl isothiocyanate with 2-(1H-indol-3-yl)acetic acid hydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-[(benzylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as amines or thiols.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-[(benzylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide can be compared with other indole derivatives that exhibit similar biological activities. Some of the similar compounds include:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone with applications in agriculture.

What sets this compound apart is its unique benzylcarbamothioyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-benzyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-17(10-14-12-19-16-9-5-4-8-15(14)16)21-22-18(24)20-11-13-6-2-1-3-7-13/h1-9,12,19H,10-11H2,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPOBMRIFAVHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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